6-(1,3-benzodioxol-5-yl)-3-methyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features an isoxazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple functional groups, including a benzodioxole moiety and a pyridyl group, contributes to its diverse chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[4,5-b]pyridine derivatives, including 6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE, typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common approach is the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2 . For example, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields the desired isoxazolo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, and the selection of suitable solvents and bases to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, the compound interferes with the enzyme’s activity, reducing the biosynthesis of androgen and estrogen precursors . This inhibition can lead to decreased hormone levels, which is beneficial in treating hormone-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with an isoxazole ring, such as 5-amino-3-substituted-1,2,4-triazin-6-yl derivatives, exhibit similar biological activities, including anticonvulsant and anticancer properties.
Thiazolo[4,5-b]pyridine Derivatives: These compounds share a similar fused heterocyclic structure and display a range of biological activities, such as antimicrobial and anti-inflammatory effects.
Uniqueness
6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and fused ring systems, which contribute to its distinct chemical reactivity and biological activities. Its potential as a cytochrome P450 CYP17 inhibitor further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C20H14N4O4 |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-methyl-N-pyridin-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H14N4O4/c1-11-18-13(19(25)23-17-4-2-3-7-21-17)9-14(22-20(18)28-24-11)12-5-6-15-16(8-12)27-10-26-15/h2-9H,10H2,1H3,(H,21,23,25) |
InChI Key |
YSSIXCIEJWMYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=N5 |
Origin of Product |
United States |
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